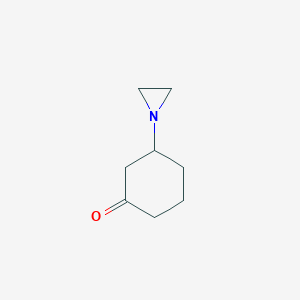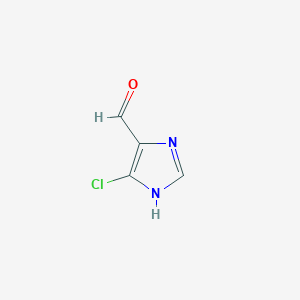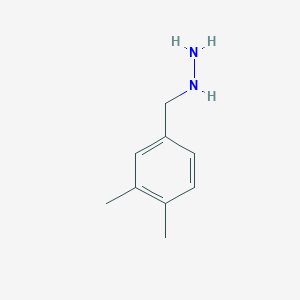
4h-Indene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It features a fused ring system consisting of a benzene ring fused to a cyclopentene ring with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4H-Indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of 4H-indene-2-methanol using oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of indene using metal catalysts under controlled conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4H-Indene-2-carboxylic acid.
Reduction: 4H-Indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4H-Indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mecanismo De Acción
The mechanism of action of 4H-Indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
4H-Indene-2-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
4H-Indene-2-carboxylic acid: The oxidized form of 4H-Indene-2-carbaldehyde, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
724765-41-7 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-3,5-7H,4H2 |
Clave InChI |
FCLYEJQSLLDPCT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)




![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)








